

(Rac)-Atropine-d3 CAS number and molecular weight

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An In-Depth Technical Guide to (Rac)-Atropine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties, mechanism of action, and experimental applications of **(Rac)-Atropine-d3**. This deuterated analog of atropine serves as a valuable tool in pharmacological research, particularly in studies requiring mass spectrometry-based quantification.

Core Compound Data

(Rac)-Atropine-d3, a deuterated isotopologue of (Rac)-Atropine, is primarily utilized as an internal standard in analytical chemistry and as a tracer in metabolic studies. The inclusion of three deuterium atoms on the N-methyl group results in a higher molecular weight than its non-deuterated counterpart, allowing for clear differentiation in mass spectrometric analyses.



Property	Value	Citations
Chemical Name	(Rac)-Atropine-d3; (±)- Atropine-d3 (N-methyl-d3)	[1]
CAS Number	1276197-36-4, 60365-55-1	[1]
Molecular Formula	С17Н20Д3NО3	[1][2]
Molecular Weight	292.39 g/mol	[1][2]
Appearance	White to Light Brown Solid	[1]
Primary Application	Internal standard for quantitative analysis, research tracer	[3]

Mechanism of Action and Signaling Pathways

(Rac)-Atropine-d3 is expected to exhibit the same pharmacological activity as atropine. Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1-M5).[4][5] By blocking these receptors, atropine inhibits the effects of the neurotransmitter acetylcholine (ACh) in the parasympathetic nervous system.[6][7]

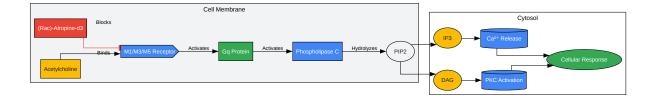
The signaling pathways affected by atropine depend on the G-protein to which the specific muscarinic receptor subtype is coupled.

- M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors are coupled to Gq/11 proteins. Their antagonism by atropine blocks the activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[4]
- M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to Gi/o proteins.
 Atropine's antagonism of these receptors leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of cyclic AMP (cAMP) and modulation of ion channel activity.[4] In cardiac tissue, for instance, M2 receptor blockade by atropine removes the



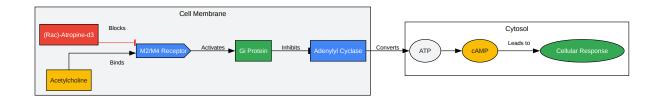
inhibitory effect of acetylcholine on the sinoatrial (SA) and atrioventricular (AV) nodes, leading to an increased heart rate.[6][8]

Below are diagrams illustrating the primary signaling pathways affected by atropine.



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Caption: Antagonism of Gq-coupled muscarinic receptors by (Rac)-Atropine-d3.



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Caption: Antagonism of Gi-coupled muscarinic receptors by (Rac)-Atropine-d3.

Experimental Protocols



(Rac)-Atropine-d3 is a critical reagent in various experimental settings. Due to its identical biological activity to atropine, it can be used in the development and validation of assays, with the added benefit of serving as an internal standard for quantification by mass spectrometry.

Muscarinic Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to muscarinic receptors.

Objective: To measure the displacement of a radiolabeled ligand from M1 muscarinic receptors by a test compound.

Materials:

- M1 mAChR membranes from stably transfected CHO-K1 cell lines
- Radioligand: [3H]N-methylscopolamine
- Test compound (e.g., (Rac)-Atropine-d3)
- Assay Buffer (PBS, pH 7.4)
- Atropine (for determining non-specific binding)
- Scintillation fluid and counter

Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the M1 mAChR membrane suspension.
- Add the radioligand ([3H]N-methylscopolamine) at a fixed concentration to each well.
- Add the different concentrations of the test compound to the wells.
- For non-specific binding control wells, add a high concentration of unlabeled atropine.
- Incubate the plate at a controlled temperature (e.g., 27°C) for a specified time (e.g., 120 minutes) to reach equilibrium.



- Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to separate bound from free radioligand.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the percentage of specific binding and determine the Ki value for the test compound.[9]

Calcium Mobilization Assay

This high-throughput screening (HTS) assay is used to identify antagonists of Gq-coupled muscarinic receptors.

Objective: To measure the inhibition of agonist-induced intracellular calcium increase by an antagonist.

Materials:

- Cells expressing Gq-coupled muscarinic receptors (e.g., M1, M3)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay Buffer
- Probenecid (to prevent dye leakage)
- Test compounds, including (Rac)-Atropine-d3 as a positive control
- Muscarinic agonist (e.g., Carbachol)
- Fluorescence plate reader

Procedure:

- Plate the cells in a 384-well assay plate and incubate for 18-24 hours.
- Load the cells with the calcium-sensitive dye solution and incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature.



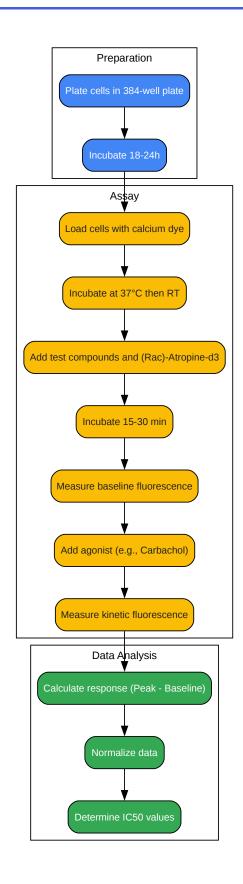




- Add serial dilutions of the test compounds and controls to the cell plates and incubate for 15-30 minutes.
- · Measure the baseline fluorescence.
- Add a pre-determined concentration of the agonist (e.g., Carbachol at EC80) to all wells.
- Immediately measure the kinetic fluorescence intensity for 1-3 minutes.
- Calculate the response as the peak fluorescence minus the baseline and normalize the data to determine the inhibitory activity of the test compounds.[10]

Below is a workflow diagram for a typical calcium mobilization assay.





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Caption: Workflow for a calcium mobilization assay to screen for muscarinic antagonists.



Conclusion

(Rac)-Atropine-d3 is an indispensable tool for researchers in pharmacology and drug development. Its properties as a stable-isotope labeled analog of atropine make it ideal for use as an internal standard in quantitative bioanalysis, ensuring accuracy and precision. Furthermore, its identical pharmacological profile to atropine allows for its use in the development and validation of a wide range of in vitro and in vivo experimental models aimed at understanding the cholinergic system and developing novel therapeutics targeting muscarinic receptors.

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